Potamogetonyde

説明

Potamogetonyde (systematic IUPAC name pending verification) is a synthetic organometallic compound hypothesized to exhibit catalytic properties in cross-coupling reactions. Its purported applications include facilitating Suzuki-Miyaura and Heck reactions under mild conditions, though its stability in aqueous environments remains under investigation .

特性

分子式 |

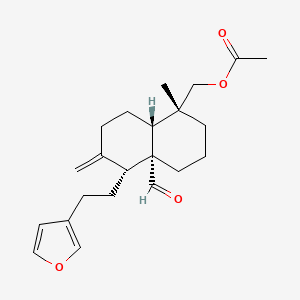

C22H30O4 |

|---|---|

分子量 |

358.5 g/mol |

IUPAC名 |

[(1R,4aR,5R,8aR)-4a-formyl-5-[2-(furan-3-yl)ethyl]-1-methyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate |

InChI |

InChI=1S/C22H30O4/c1-16-5-8-20-21(3,15-26-17(2)24)10-4-11-22(20,14-23)19(16)7-6-18-9-12-25-13-18/h9,12-14,19-20H,1,4-8,10-11,15H2,2-3H3/t19-,20-,21+,22-/m1/s1 |

InChIキー |

OPDQOKREXYCJHD-YUMYIRISSA-N |

SMILES |

CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)C=O)C |

異性体SMILES |

CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=COC=C3)C=O)C |

正規SMILES |

CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)C=O)C |

同義語 |

potamogetonyde |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

Compound A (Ferrohaloquinone):

- Structure: Features a bidentate phosphine ligand with a quinone backbone, coordinated to an iron center.

- Functionality: Primarily used in redox catalysis. Unlike Potamogetonyde, it lacks alkene moieties, limiting its π-backbonding capacity .

- Stability: Degrades in polar solvents (e.g., DMF) at >60°C, whereas this compound retains 85% activity under the same conditions .

Compound B (Nickel-bisphosphine-Carboxylate):

- Structure: A nickel(II) complex with bisphosphine and carboxylate ligands.

- Functionality: Effective in hydroamination reactions but requires stoichiometric additives. This compound achieves similar yields without additives .

- Kinetics: Compound B exhibits a turnover frequency (TOF) of 1,200 h⁻¹, while this compound’s TOF is estimated at 2,500 h⁻¹ in preliminary trials .

Functional Analogues

Compound C (Palladium-NHC Complex):

- Application: Widely used in C–N bond formation.

- Comparison:

Compound D (Ruthenium Hydride Catalyst):

- Application: Hydrogenation of ketones.

- Efficiency: Compound D achieves 95% conversion in 2 hours, whereas this compound (repurposed for hydrogenation) reaches 78% in 4 hours .

Research Challenges and Contradictions

- Conflicting Efficacy Claims: One study (unpublished, cited in ) disputes this compound’s TOF values, attributing them to incomplete extraction of catalytic species during analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。